1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride
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Overview
Description
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride is a chemical compound with the molecular formula C9H7ClN2O·HCl. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often forming bonds with active sites, which can inhibit or enhance the function of the target .
Biochemical Pathways
Benzimidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Benzimidazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .
Preparation Methods
The synthesis of 1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride typically involves the reaction of 6-chlorobenzimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
1-(6-Chloro-1H-benzimidazol-2-yl)ethanone hydrochloride can be compared with other benzimidazole derivatives such as:
- 2-(2-Chlorophenyl)benzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Methylbenzimidazole
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRMLVBHAWNBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656855 |
Source
|
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-16-1 |
Source
|
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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